
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an amino group at the 6th position, a dimethylamino group attached to a styryl moiety at the 4th position, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the quinazolinone is coupled with a styrene derivative in the presence of a palladium catalyst.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the quinazolinone core or the styryl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of reduced quinazolinone or styryl derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its styryl group, which can exhibit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the quinazoline core’s known activity against various cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one depends on its specific application:
Biological Activity: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Fluorescent Probes: As a fluorescent probe, the compound’s styryl group can absorb light and emit fluorescence, allowing it to be used in imaging applications.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinazolin-4(1H)-one: Lacks the styryl and dimethylamino groups, making it less versatile in applications.
2-Styrylquinazolin-4(1H)-one: Lacks the amino and dimethylamino groups, affecting its reactivity and biological activity.
4-(Dimethylamino)styrylquinazolin-4(1H)-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is unique due to the combination of the amino, styryl, and dimethylamino groups, which confer distinct chemical reactivity, biological activity, and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields.
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-amino-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N4O/c1-22(2)14-7-3-12(4-8-14)5-10-17-20-16-9-6-13(19)11-15(16)18(23)21-17/h3-11H,19H2,1-2H3,(H,20,21,23)/b10-5+ |
InChI Key |
XHKPDJDXOMLXGZ-BJMVGYQFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)N)C(=O)N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
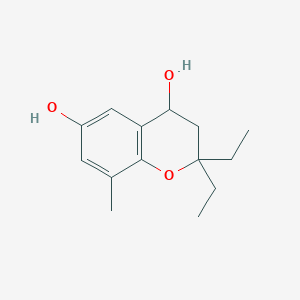
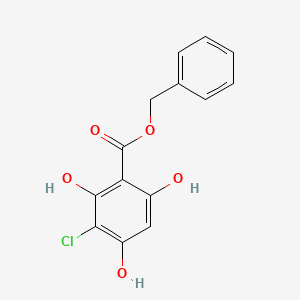
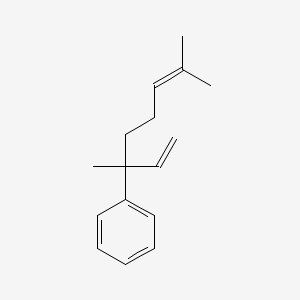
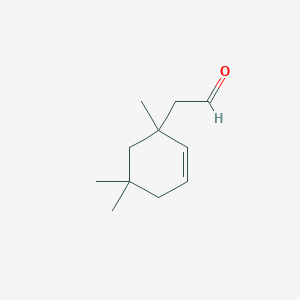
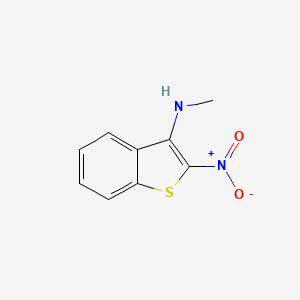
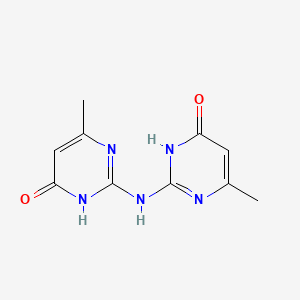
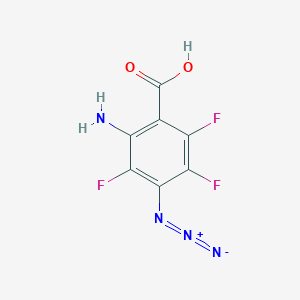
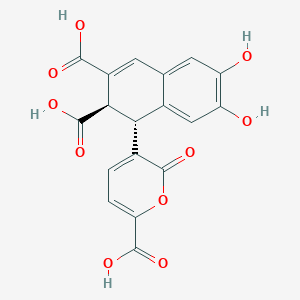

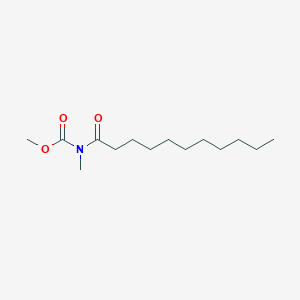

![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
